Ecenofloxacin

Description

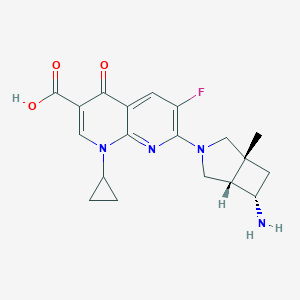

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,5S,6S)-6-amino-1-methyl-3-azabicyclo[3.2.0]heptan-3-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3/c1-19-5-14(21)12(19)7-23(8-19)17-13(20)4-10-15(25)11(18(26)27)6-24(9-2-3-9)16(10)22-17/h4,6,9,12,14H,2-3,5,7-8,21H2,1H3,(H,26,27)/t12-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIWAUAXKEKKF-PJFSTRORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]([C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167356 | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162301-05-5 | |

| Record name | Ecenofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162301055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecenofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECENOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3613ZY362L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Ecenofloxacin S Antibacterial Action

Target Identification and Inhibition of Bacterial Type II Topoisomerases

The primary molecular targets of ecenofloxacin (B64325), like other fluoroquinolones, are the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.gov These enzymes are crucial for managing the complex topology of DNA during replication, transcription, and repair, making them ideal targets for antibacterial agents. mdpi.comwhiterose.ac.uk While both enzymes are targeted, the designation of a "primary" target often depends on the bacterial species and the specific quinolone. nih.govnih.gov

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process essential for initiating DNA replication and relieving torsional stress during transcription. mdpi.commdpi.com In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is considered the primary target of fluoroquinolones. nih.gov Inhibition of DNA gyrase by this compound blocks its supercoiling activity, which is a critical step in the bacterial life cycle. ontosight.aiportico.org Genetic studies have shown that initial mutations conferring resistance to quinolones often appear in the gyrA gene, which encodes the GyrA subunit, further supporting its role as a primary target. nih.gov

Topoisomerase IV is also a heterotetrameric enzyme, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. mdpi.comwhiterose.ac.uk Its main function is to decatenate, or unlink, intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells. whiterose.ac.ukplos.org In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the preferential target for many fluoroquinolones. mdpi.complos.org However, this is not a strict rule; in Enterococcus faecalis, enzymatic analysis revealed that topoisomerase IV was more sensitive than DNA gyrase to inhibition by several quinolones, even though genetic data pointed to gyrA as the initial resistance site. nih.gov In E. coli, topoisomerase IV can become the primary target when DNA gyrase is mutated to be quinolone-resistant. nih.gov This dual-targeting capability contributes to the broad-spectrum activity of compounds like this compound.

The following table presents the 50% inhibitory concentrations (IC50) of various quinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis, illustrating the differential sensitivity of these enzymes.

| Quinolone | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) |

| Levofloxacin | 50 | 12.5 |

| Ciprofloxacin (B1669076) | 25 | 12.5 |

| Sparfloxacin (B39565) | 12.5 | 3.13 |

| Tosufloxacin | 12.5 | 6.25 |

| Gatifloxacin | 25 | 6.25 |

| Sitafloxacin | 3.13 | 3.13 |

| Data sourced from a study on recombinant enzymes of E. faecalis. nih.gov |

Molecular Interactions with DNA-Enzyme Complexes

This compound does not simply inhibit the catalytic activity of its target enzymes; it converts them into cellular toxins. This is achieved by binding to and stabilizing a transient intermediate state in the enzyme's catalytic cycle, the cleavage complex, where the DNA is cut. nih.govresearchgate.net

The mechanism of action involves the non-covalent binding of the fluoroquinolone molecule to a complex formed by the topoisomerase and DNA. nih.govmdpi.com The drug molecule intercalates into the DNA at the site of cleavage, binding to both the enzyme and the cleaved DNA strands. mdpi.com This binding occurs near the active site tyrosine residue of the GyrA or ParC subunit, which is responsible for forming the transient covalent bond with the DNA backbone. nih.govresearchgate.net The interaction stabilizes the enzyme-DNA cleavage complex, inducing a conformational change in the enzyme that prevents the subsequent re-ligation of the DNA strands. nih.govmdpi.com This creates a stable ternary complex of drug-enzyme-DNA, effectively trapping the topoisomerase on the bacterial chromosome. mdpi.com

The stabilization of the cleavage complex by this compound results in the accumulation of persistent double-strand DNA breaks. ontosight.aibiorxiv.org These breaks are highly lethal to the bacterial cell. biorxiv.org The presence of these drug-stabilized complexes on the DNA acts as a physical roadblock, obstructing the progression of replication forks and transcription machinery. mdpi.com This blockage leads to a halt in DNA replication and the induction of the bacterial SOS response, a DNA repair system. mdpi.comnih.gov However, the extensive DNA fragmentation ultimately overwhelms the repair mechanisms, leading to irreversible damage and programmed cell death. mdpi.comresearchgate.net

Comparative Analysis of this compound Selectivity for Bacterial vs. Eukaryotic Topoisomerases

A key attribute of the fluoroquinolone class, including this compound, is its high selectivity for bacterial type II topoisomerases over the corresponding eukaryotic enzyme, topoisomerase II. nih.govportico.org This selectivity is fundamental to their clinical utility and favorable safety profile. Research indicates that fluoroquinolones are approximately 1,000-fold more selective for the bacterial enzymes. nih.gov

Antimicrobial Spectrum and Preclinical Efficacy Studies of Ecenofloxacin

Characterization of Broad-Spectrum Activity Against Bacterial Pathogens

Ecenofloxacin (B64325) has been shown to be effective against both Gram-positive and Gram-negative bacteria. ontosight.aincats.io Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, leading to cell death. ontosight.ai

Efficacy Against Gram-Positive Bacterial Strains

Studies have indicated that this compound is particularly active against Gram-positive bacteria. ncats.io It has shown notable efficacy against Streptococcus pneumoniae, with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) of 0.2 µg/mL. ncats.io Additionally, for ciprofloxacin-susceptible strains of Staphylococcus aureus, the MIC90 was also 0.2 µg/mL. ncats.io Against Enterococcus faecalis, the MIC90 was reported to be 0.39 µg/mL. ncats.io

Efficacy Against Gram-Negative Bacterial Strains

While potent against Gram-positive bacteria, this compound also exhibits activity against Gram-negative strains. ncats.io However, its activity against Escherichia coli and other members of the Enterobacteriaceae family was found to be slightly less than that of ciprofloxacin (B1669076). ncats.io The MIC90 for this compound against E. coli was 0.1 µg/mL, whereas for ciprofloxacin it was 0.025 µg/mL. ncats.io

Comparative In Vitro and In Vivo Efficacy Assessments

This compound's performance has been evaluated in comparison to other existing antibiotics, particularly in the context of resistant bacterial strains.

This compound's Activity Against Multidrug-Resistant Phenotypes (e.g., Penicillin-Resistant Streptococcus pneumoniae)

A key area of interest has been this compound's effectiveness against multidrug-resistant bacteria. Specifically, when tested against penicillin-resistant, -intermediate, and -susceptible strains of Streptococcus pneumoniae, this compound (also referred to as CFC-222) was found to be more effective than ciprofloxacin, ofloxacin, and lomefloxacin (B1199960). antibioticdb.com Its activity was comparable to that of vancomycin (B549263) and sparfloxacin (B39565) against these strains. antibioticdb.com

Comparative Studies with Other Fluoroquinolones and Standard Antibiotics

In comparative analyses, this compound has demonstrated a favorable profile. As mentioned, its efficacy against penicillin-resistant Streptococcus pneumoniae surpasses that of several other fluoroquinolones. antibioticdb.com While slightly less active than ciprofloxacin against certain Gram-negative bacteria, its potent activity against Gram-positive organisms, including resistant strains, highlights its potential value. ncats.io

Determination and Significance of Minimum Inhibitory Concentrations (MICs) for this compound

The Minimum Inhibitory Concentration (MIC) is a critical measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.comnih.gov This value is crucial for assessing the susceptibility of a bacterial strain to a particular antibiotic. nih.gov

For this compound, the MIC values underscore its potent antibacterial activity. ncats.io The MIC90, the concentration required to inhibit 90% of the tested isolates, provides a robust indicator of an antibiotic's efficacy against a population of a specific bacterial species.

Table 1: MIC90 Values of this compound Against Various Bacterial Strains

| Bacterial Strain | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.2 ncats.io |

| Staphylococcus aureus (ciprofloxacin-susceptible) | 0.2 ncats.io |

| Enterococcus faecalis | 0.39 ncats.io |

| Escherichia coli | 0.1 ncats.io |

These MIC values are instrumental in understanding the potential clinical utility of this compound and for guiding further research.

Pharmacokinetic and Pharmacodynamic Research of Ecenofloxacin

Investigation of Ecenofloxacin's Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion, are fundamental to understanding its efficacy and safety. For This compound (B64325), a fluoroquinolone antibiotic, these characteristics have been the subject of various research endeavors.

Absorption and Distribution Characteristics in Biological Systems

This compound is readily absorbed following oral administration. ontosight.ai Its high lipid solubility facilitates good penetration into various tissues throughout the body. msdvetmanual.com This characteristic allows tissue concentrations to often surpass those found in the plasma. msdvetmanual.com

Studies in various animal models illustrate its absorption and distribution profile. For instance, after intramuscular administration in rabbits, this compound was absorbed rapidly and almost completely, with a mean bioavailability of 92%. nih.gov In donkeys, intragastric administration resulted in rapid absorption, with peak plasma concentrations reached in approximately half an hour. nih.gov Similarly, in Muscovy ducks, intramuscular administration led to higher and faster peak plasma concentrations compared to oral administration. researchgate.net

The volume of distribution (Vd) is a key parameter indicating how extensively a drug is distributed in the body's tissues. A large Vd suggests significant tissue accumulation. ucl.ac.be this compound exhibits a large volume of distribution, signifying its wide distribution throughout the body. nih.govnih.gov For example, in rabbits, the Vd was 3.4 L/kg, and in pigs, it was 6.4 L/kg. nih.govnih.gov This extensive distribution is crucial for treating infections in various body compartments. msdvetmanual.com

Interactive Table: Pharmacokinetic Parameters of this compound in Different Species

| Species | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Bioavailability | Volume of Distribution (Vd) | Reference |

| Rabbits | Intramuscular | 3.04 µg/mL | ~10 minutes | 92% | 3.4 L/kg | nih.gov |

| Donkeys | Intragastric | 2.46 mg/L | 0.55 h | - | - | nih.gov |

| Pigs | Subcutaneous | 1.1 µg/mL | - | - | 6.4 L/kg | nih.gov |

| Muscovy Ducks | Intramuscular | 1.67 µg/mL | 0.9 h | - | - | researchgate.net |

| Muscovy Ducks | Oral | 0.99 µg/mL | 1.38 h | 68% | - | researchgate.net |

Metabolism Pathways and Active Metabolite Formation (e.g., Ciprofloxacin)

The extent of this metabolic conversion can vary between species. For example, in reptiles, the conversion to Ciprofloxacin (B1669076) is limited, often less than 15%, which is attributed to the lower expression of the necessary metabolizing enzymes. uq.edu.au In Muscovy ducks, the metabolic conversion was also found to be quite low, at less than 10%. researchgate.net In contrast, studies in other animals have shown more significant metabolism. scirp.org Ciprofloxacin itself is further metabolized into minor metabolites such as oxociprofloxacin (B16249) and sulfociprofloxacin. drugbank.com

The metabolism of this compound can also be influenced by other factors. For instance, research in ryegrass has identified multiple metabolic pathways, including di/hydroxylation, decarboxylation, methylation, and bond and ring cleavage, driven by enzymes like monooxygenase and peroxidase. nih.gov

Elimination Kinetics and Pathways

This compound and its metabolites are eliminated from the body through both renal and non-renal pathways. wikipedia.orgresearchgate.net The primary route of elimination for this compound is renal. scirp.org However, biliary excretion and subsequent intestinal recirculation also play a role. scirp.org In Yellow River carp, for example, a large distribution in bile suggested that bile excretion is a primary elimination route. frontiersin.orgfrontiersin.org

The elimination half-life (t1/2), which is the time it takes for the drug concentration in the body to be reduced by half, varies across species. In dogs, the half-life is reported to be between 4 and 5 hours, while in cats it is 6 hours. wikipedia.org In pigs, a longer plasma half-life of 26.6 hours has been observed. nih.gov Studies in donkeys have also indicated slow elimination. nih.gov In Yellow River carp, the elimination half-life of enrofloxacin (B1671348) from plasma was found to be 129.44 hours, with even longer half-lives observed in tissues like the gills and liver. frontiersin.org

The clearance of the drug, which represents the volume of plasma cleared of the drug per unit time, also varies. In rabbits, the mean body clearance rate was 22.8 ml/min/kg. nih.gov

Protein Binding Studies and Tissue Penetration Dynamics

The extent to which a drug binds to plasma proteins influences its distribution, as only the unbound (free) drug is able to diffuse into tissues and exert its pharmacological effect. bsac-kaw.co.uk this compound exhibits variable plasma protein binding depending on the species, ranging from approximately 10% to over 90% for some quinolones. msdvetmanual.com In pigs, the plasma protein binding of enrofloxacin was determined to be between 31.1% and 37.13%. nih.gov

Despite protein binding, this compound demonstrates excellent tissue penetration due to its high lipid solubility. msdvetmanual.comresearchgate.net Tissue concentrations often exceed the corresponding plasma concentrations. msdvetmanual.com Studies have shown high concentrations of this compound in key organs of elimination like the kidneys and liver, as well as in other tissues such as prostatic fluid, bone, and ocular fluid. msdvetmanual.com

In a study on isolated perfused sheep udders, this compound administered both intramammarily and systemically resulted in tissue concentrations well above the minimum inhibitory concentration for many common mastitis pathogens. nih.gov Similarly, in Yellow River carp, peak concentrations of enrofloxacin in all tissues studied were higher than in the plasma, indicating wide tissue distribution. frontiersin.orgfrontiersin.org A study in pigs using an in vivo ultrafiltration technique demonstrated that the concentration of biologically active enrofloxacin in tissues was greater than what would be predicted from the unbound fraction in plasma, with a tissue penetration ratio (AUC tissue/AUC plasma) of 139%. nih.gov

Pharmacodynamic Modeling and Predictive Efficacy of this compound

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. For antibiotics, this is crucial for predicting their efficacy in treating infections.

Characterization of Concentration-Dependent Killing (CDK)

This compound exhibits concentration-dependent bactericidal activity. wikipedia.orgnih.gov This means that higher drug concentrations lead to a more rapid and extensive killing of bacteria. derangedphysiology.com The bactericidal effect can be observed within 20-30 minutes of exposure to the antibiotic. wikipedia.org This characteristic is typical for fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV. ontosight.ai

The efficacy of concentration-dependent antibiotics is often predicted by the pharmacokinetic/pharmacodynamic (PK/PD) indices Cmax/MIC (peak concentration to minimum inhibitory concentration ratio) and AUC/MIC (area under the concentration-time curve to MIC ratio). nih.govmdpi.com A strong correlation has been found between the AUC/MIC ratio and the antibacterial activity of enrofloxacin. nih.gov For many infections, an AUC/MIC ratio greater than 100 or 125 is associated with clinical success. mdpi.com In some cases, particularly for gram-positive bacteria, an AUC/MIC ratio of around 30 to 50 has been proposed as acceptable. mdpi.com

Modeling of ex vivo data has determined the AUC24hr/MIC ratios required for different levels of antibacterial effect, such as bacteriostasis (inhibiting bacterial growth) and bactericidal activity (killing bacteria). nih.gov These models are valuable tools for optimizing dosing regimens to ensure therapeutic success and minimize the risk of developing antibiotic resistance. nih.gov

Derivation and Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Indices (AUC/MIC, Cmax/MIC)

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool for understanding the relationship between drug concentration, time, and antimicrobial effect. d-nb.infonih.gov For concentration-dependent antibiotics like the fluoroquinolone enrofloxacin, the primary PK/PD indices that correlate with efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC). d-nb.infonih.govfrontiersin.org These indices are considered more significant predictors of antibacterial activity for fluoroquinolones than the percentage of time the drug concentration remains above the MIC (%T>MIC). nih.gov

The inhibitory sigmoid Emax model is frequently employed to analyze the relationship between these PK/PD indices and the antibacterial effect. frontiersin.orgfrontiersin.orgresearchgate.net Research has consistently demonstrated a strong correlation between the AUC/MIC ratio and the extent of bacterial killing. nih.govresearchgate.net For instance, in a neutropenic murine thigh infection model with Escherichia coli, the AUC/MIC ratio showed a very strong correlation with antibacterial activity (R² = 0.9928). nih.govresearchgate.net

Specific target values for these indices are associated with different levels of antibacterial action. It has been proposed that for fluoroquinolones, a Cmax/MIC ratio of 8 to 12 and an AUC/MIC ratio greater than 100 or 125 are generally associated with successful clinical outcomes, particularly for Gram-negative bacteria. frontiersin.orgfrontiersin.orgnih.govmdpi.com Studies have refined these targets for specific pathogens and infection models. In one study against E. coli, the 24-hour AUC/MIC (AUC24h/MIC) targets for bacteriostatic, 1-log10 reduction, 2-log10 reduction, and 3-log10 reduction effects were determined to be 0.325, 0.4375, 0.63, and 0.95, respectively, when the ratio was divided by 24 hours. nih.govresearchgate.net Another study in pigs established AUC24h/MIC values in ileum content for bacteriostatic activity, bactericidal action, and virtual eradication of E. coli as 21.37, 52.65, and 78.06, respectively. frontiersin.org Similarly, against Klebsiella pneumoniae, the AUC24h/MIC and Cmax/MIC values required to produce a 3-log10 reduction in bacterial count were 23.29 h and 3.18, respectively. frontiersin.org

The table below summarizes key PK/PD index targets for enrofloxacin from various studies.

Table 1: PK/PD Index Targets for Enrofloxacin

| Target Effect | Pathogen | Model/Species | PK/PD Index | Target Value |

|---|---|---|---|---|

| Clinical Success | General | General | Cmax/MIC | >8-12 |

| Clinical Success | Gram-negative bacteria | General | AUC/MIC | >100-125 |

| Bacteriostatic | E. coli | Murine Thigh Model | (AUC/MIC)/24h | 0.325 |

| Bactericidal (3-log10 reduction) | E. coli | Murine Thigh Model | (AUC/MIC)/24h | 0.95 |

| Bacteriostatic | E. coli | Swine (Ileum) | AUC24h/MIC (h) | 21.37 |

| Bactericidal | E. coli | Swine (Ileum) | AUC24h/MIC (h) | 52.65 |

| Eradication | E. coli | Swine (Ileum) | AUC24h/MIC (h) | 78.06 |

| Bactericidal (3-log10 reduction) | K. pneumoniae | In Vitro Dynamic Model | AUC24h/MIC (h) | 23.29 |

| Bactericidal (3-log10 reduction) | K. pneumoniae | In Vitro Dynamic Model | Cmax/MIC | 3.18 |

These derived PK/PD targets are essential for optimizing dosing regimens to enhance clinical efficacy and are considered a crucial step in mitigating the development of bacterial resistance. researchgate.net

Utilizing Monte Carlo Simulations for PK/PD Target Attainment Analysis

Monte Carlo simulation is a computational modeling technique used in pharmacology to assess the probability that a specific dosing regimen will achieve the desired therapeutic target in a population. gardp.org This method accounts for the variability in pharmacokinetics among individuals and the distribution of MICs across a pathogen population. gardp.org The output, known as the Probability of Target Attainment (PTA), estimates the percentage of a patient population in which a specific PK/PD index, such as AUC/MIC ≥ 125 or Cmax/MIC ≥ 10, will be reached. nih.govgardp.orgnih.gov A PTA value of 90% or greater is generally considered indicative of an effective dosing regimen. mdpi.com

This analytical approach is widely used to evaluate and optimize enrofloxacin dosing strategies. nih.govfrontiersin.orgresearchgate.net For example, Monte Carlo simulations were used to assess enrofloxacin treatment against Leptospira spp. in dogs and cows. nih.govnih.gov In dogs, simulations showed that a specific formulation of enrofloxacin hydrochloride (Enro-C) could achieve a high Target Attainment Rate (TAR), with over 70% TAR at an MIC of ≤ 0.5 µg/mL when administered intramuscularly. nih.gov In cows, simulations based on a Cmax/MIC90 target of 10 indicated that certain doses of Enro-C could achieve a success rate of ≥95% for strains with an MIC50 of 0.5 μg/mL and ≥80% for strains with an MIC90 of 1.0 μg/mL. nih.gov

In broiler chickens, Monte Carlo simulations were performed to evaluate the efficacy of an oral enrofloxacin hydrochloride formulation against common bacterial pathogens. frontiersin.orgresearchgate.netfrontiersin.org The simulations, targeting Cmax/MIC90 = 10 and AUC0-24/MIC90 = 125, predicted a success rate of 100% for treating infections caused by E. coli and Salmonella ser. Enteritidis with MICs ≤ 0.06 μg/mL, and for Mycoplasma gallisepticum with MICs ≤ 0.1 μg/mL. frontiersin.orgfrontiersin.org For Clostridium perfringens, a success rate of 98.26% was predicted for strains with an MIC ≤ 0.12 μg/mL. frontiersin.orgfrontiersin.org

These simulations are invaluable for predicting clinical efficacy, comparing different formulations, and establishing breakpoints to guide therapeutic use. nih.govmdpi.com

Species-Specific Pharmacokinetic and Pharmacodynamic Characterization Studies of Enrofloxacin

The pharmacokinetic and pharmacodynamic properties of enrofloxacin and its active metabolite, ciprofloxacin, exhibit significant variation across different animal species. frontiersin.orgnih.goveurekaselect.com These differences in absorption, distribution, metabolism, and excretion necessitate species-specific studies to establish effective therapeutic protocols. nih.govresearchgate.net

Pharmacokinetic studies have been conducted in a wide range of species, including domestic mammals like dogs, cats, pigs, calves, and goats, as well as various avian and aquatic species. frontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comnih.govmdpi.com For example, after oral administration, serum concentrations of enrofloxacin were found to be significantly lower in cats compared to dogs. frontiersin.org In swine, after intramuscular administration, the peak concentration (Cmax) and AUC in ileum content were substantially higher than in plasma, highlighting the importance of measuring drug concentration at the site of infection. frontiersin.org

In broiler chickens, the disposition of enrofloxacin is influenced by the health status of the animal; for instance, the AUC in the intestinal contents of E. coli-infected broilers was nearly double that of healthy broilers. nih.gov Studies in various exotic species also reveal wide variability. In American black vultures, enrofloxacin showed a long terminal half-life of 19.58 hours after intramuscular injection. mdpi.com In contrast, pharmacokinetic analyses in marine invertebrates like the California sea hare (Aplysia californica) showed a longer elimination half-life (20.3 h) compared to cuttlefish (1.8 h) but shorter than in sea stars (42.6 h). nih.gov In reptiles, significant variations in enrofloxacin metabolism and elimination have been reported, making it difficult to extrapolate dosing regimens between different reptilian species. nih.gov

The following table presents a summary of key pharmacokinetic parameters of enrofloxacin in various species.

Table 2: Selected Pharmacokinetic Parameters of Enrofloxacin in Different Species

| Species | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Elimination Half-life (h) |

|---|---|---|---|---|

| Dogs frontiersin.org | Oral | Higher than cats | Higher than cats | Longer than cats |

| Cats frontiersin.org | Oral | Lower than dogs | Lower than dogs | Shorter than dogs |

| Swine (Plasma) frontiersin.org | IM | 1.09 | 12.70 | - |

| Swine (Ileum Content) frontiersin.org | IM | 7.07 | 136.18 | - |

| Broiler Chickens (Healthy) nih.gov | Oral | 21.69 (Intestinal) | 228.97 (Intestinal) | - |

| Broiler Chickens (Infected) nih.gov | Oral | 31.69 (Intestinal) | 444.86 (Intestinal) | - |

| Calves (Plasma) nih.gov | SC | 1.52 (combined with ciprofloxacin) | 25.33 (combined with ciprofloxacin) | 6.8 |

| American Black Vultures mdpi.com | IM | 3.26 | - | 19.58 |

| Southern Crested Caracaras conicet.gov.ar | IM | 3.92 | 34.38 | 6.58 |

| Brown Trout mdpi.com | Oral | 4.63 | 242.02 | - |

| California Sea Hares nih.gov | IM | 90.9 (hemolymph) | 1199 (hemolymph) | 20.3 |

These species-specific differences underscore the importance of conducting dedicated PK/PD studies in the target species to ensure therapeutic success and avoid the potential for toxicity or the promotion of antimicrobial resistance. nih.govresearchgate.net

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Enrofloxacin | 71188 |

| Ciprofloxacin | 2764 |

| Cefquinome | 6325143 |

Mechanisms of Bacterial Resistance to Ecenofloxacin

Target Site Mutations in Bacterial Topoisomerases

The primary targets of Ecenofloxacin (B64325) are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. ontosight.ai Mutations in the genes encoding these enzymes can reduce the binding affinity of the drug, leading to resistance. asm.org

Mutations in the Quinolone Resistance-Determining Region (QRDR) of GyrA and ParC

The most common mechanism of high-level fluoroquinolone resistance involves mutations within a specific segment of the gyrA and parC genes, known as the quinolone resistance-determining region (QRDR). asm.orgscirp.org These genes encode the A subunits of DNA gyrase and topoisomerase IV, respectively. In Gram-negative bacteria, DNA gyrase is typically the primary target, and mutations in gyrA are the initial step towards resistance. scirp.orgnih.gov Subsequent mutations in parC can then lead to even higher levels of resistance. scirp.org

Common mutations in the QRDR of gyrA in resistant bacteria often occur at specific codons, such as 83 and 87. nih.gov Similarly, for parC, mutations are frequently observed at codons corresponding to amino acid positions like 80 and 84 in Escherichia coli. jidc.org While the specific mutations in gyrA and parC that confer resistance to this compound are not extensively detailed in publicly available research, it is established that this compound exhibits potent activity against some quinolone-resistant strains, suggesting it may be less affected by certain common mutations. portico.org

Role of ParE Mutations in Fluoroquinolone Resistance

Mutations in the parE gene, which encodes the B subunit of topoisomerase IV, can also contribute to fluoroquinolone resistance, although they are generally considered a secondary mechanism compared to gyrA and parC mutations. nih.gov Alterations in ParE can further increase the levels of resistance, often in strains that already possess mutations in the primary target genes. nih.gov Specific studies detailing the role of parE mutations in the development of resistance specifically to this compound are limited.

Efflux Pump Systems and Their Contribution to this compound Resistance

Efflux pumps are membrane proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. frontiersin.org Overexpression of these pumps is a significant mechanism of resistance to fluoroquinolones. asm.org

Identification and Characterization of Efflux Pump Overexpression

Several families of efflux pumps contribute to multidrug resistance in bacteria. micropspbgmu.ru In many Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, plays a crucial role in extruding fluoroquinolones. nih.govnih.gov Overexpression of the genes encoding these pumps, often due to mutations in their regulatory genes, can lead to increased resistance. nih.gov While it is known that efflux pumps contribute to resistance against fluoroquinolones in general, specific studies identifying the overexpression of particular efflux pumps as a primary mechanism of resistance to this compound are not widely available. However, the contribution of multidrug efflux pumps is a recognized mechanism for resistance to enrofloxacin (B1671348), a related veterinary fluoroquinolone. nih.govscielo.br

Impact on Intracellular this compound Accumulation

The primary function of efflux pumps in conferring resistance is to reduce the intracellular concentration of the antibiotic, thereby preventing it from reaching its target enzymes in sufficient quantities to be effective. frontiersin.org The overexpression of efflux pumps leads to a decreased accumulation of the drug inside the bacterial cell. nih.gov The activity of these pumps can be demonstrated by the use of efflux pump inhibitors (EPIs), which can restore the susceptibility of resistant strains to the antibiotic. nih.gov For instance, the EPI Phenylalanine-Arginine β-Naphthylamide (PAβN) has been shown to increase the susceptibility of some bacteria to fluoroquinolones by inhibiting efflux. scielo.br While this principle applies to fluoroquinolones as a class, specific research quantifying the impact of efflux pump overexpression on the intracellular accumulation of this compound is not readily found in the available literature.

Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

Resistance to quinolones can also be acquired through the horizontal transfer of resistance genes located on plasmids. asm.org These plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance on their own but can facilitate the selection of higher-level resistance through chromosomal mutations. mdpi.com

Several types of PMQR genes have been identified, including:

qnr genes (qnrA, qnrB, qnrS, etc.): These genes produce proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. mdpi.com

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones. mdpi.com

Efflux pumps: Some plasmids carry genes for efflux pumps, such as OqxAB and QepA, which contribute to quinolone resistance by actively transporting the drugs out of the cell. mdpi.com

The presence of these PMQR determinants has been documented in various bacterial species. mdpi.com While PMQR is a known resistance mechanism for the fluoroquinolone class, specific studies detailing the prevalence and impact of these plasmid-mediated mechanisms on resistance to this compound are not extensively documented.

Alterations in Outer Membrane Permeability and Drug Uptake

For this compound to be effective, it must first enter the bacterial cell. Gram-negative bacteria possess a protective outer membrane that acts as a selective barrier. jmb.or.kr Alterations that reduce the influx of the antibiotic into the cell are a key resistance strategy.

The entry of hydrophilic fluoroquinolones like this compound into Gram-negative bacteria is primarily facilitated by outer membrane protein channels known as porins, with OmpF being a major route in Escherichia coli. nih.govnih.gov A reduction in the number of these porin channels, or the expression of more restrictive porins, can significantly decrease the intracellular concentration of the antibiotic, leading to resistance. nih.gov

Studies have shown that the downregulation of ompF gene expression is a common mechanism of resistance to fluoroquinolones. nih.gov This can be caused by mutations in regulatory genes that control porin production. nih.gov Research on enrofloxacin has demonstrated that resistant isolates frequently exhibit decreased expression of OmpF. nih.gov The transport of enrofloxacin through the OmpF channel has been studied in detail, confirming that the antibiotic interacts with binding sites within the pore, and a reduction in these channels contributes to resistance. nih.gov This mechanism is often found in combination with other resistance strategies, such as target-site mutations or active efflux, to achieve higher levels of resistance.

Adaptive and Stress Responses Inducing this compound Resistance

Bacteria can activate various stress response pathways to survive exposure to damaging agents like antibiotics. These adaptive responses can transiently or permanently increase resistance to this compound.

Fluoroquinolones, by inhibiting DNA gyrase and topoisomerase IV, cause DNA damage and the accumulation of single-stranded DNA, which triggers the bacterial SOS response. nih.govamegroups.org The SOS response is a global regulatory network that controls DNA repair and mutagenesis. mdpi.com While intended to repair DNA damage, this response involves the use of error-prone DNA polymerases, which can increase the rate of mutations across the bacterial genome. mdpi.com

This elevated mutation rate increases the likelihood of resistance-conferring mutations occurring in the genes for DNA gyrase and topoisomerase IV, or in genes that regulate drug efflux and permeability. nih.govmdpi.com Studies on enrofloxacin and ciprofloxacin (B1669076) have confirmed that these antibiotics are potent inducers of the SOS response. nih.govnih.gov The activation of this pathway is considered a significant factor in the evolution and selection of antibiotic-resistant strains. nih.govamegroups.org

Another adaptive mechanism involves proteins that protect the bacterial chromosome from damage. The DNA starvation/stationary phase protection protein (Dsp), also known as Dps, is one such protein. Dps is typically abundant in starved or stationary-phase cells, where it binds non-specifically to DNA and physically shields it from various damaging agents. nih.gov

Research on uropathogenic E. coli induced for resistance to enrofloxacin revealed a significant overexpression of the Dsp protein. nih.gov By compacting the DNA and sequestering it within a crystalline-like structure, Dsp can limit the access of fluoroquinolones to their DNA gyrase and topoisomerase IV targets, thus contributing to resistance. nih.gov This protective mechanism is a crucial part of the bacterial stress response that enhances survival under adverse conditions, including antibiotic exposure.

Epidemiological and Molecular Surveillance of this compound Resistance Development

Tracking the emergence and spread of resistance to this compound and other fluoroquinolones is essential for preserving their clinical efficacy. Epidemiological surveillance involves monitoring resistance rates in bacterial pathogens from various sources, including clinical and veterinary settings.

Surveillance studies on enrofloxacin, a closely related veterinary fluoroquinolone, provide valuable insights into the potential resistance landscape for this compound. High rates of enrofloxacin resistance have been documented in E. coli isolated from livestock, such as chickens. In one large-scale farm study, the resistance rate of E. coli to enrofloxacin was found to be over 97%. nih.gov Such high prevalence highlights the selective pressure exerted by fluoroquinolone use in animal husbandry. nih.govvin.com The development of enrofloxacin resistance is often associated with the emergence of multidrug resistance, complicating treatment options. mdpi.comvin.com

Molecular surveillance complements these efforts by identifying the specific genetic determinants of resistance. This includes screening for plasmid-mediated quinolone resistance (qnr) genes, as well as mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. nih.govnih.gov For example, a surveillance study of E. coli on a chicken farm detected various qnr genes (qnrA, qnrB, qnrS) and found that the use of enrofloxacin increased the prevalence of resistant strains to 100%. nih.govnih.gov Continuous surveillance at both the phenotypic and molecular levels is critical for informing antimicrobial stewardship policies and mitigating the public health threat posed by resistance. nih.gov

Enrofloxacin Resistance Surveillance in E. coli from a Large-Scale Chicken Farm

| Sample Source | Number of Isolates | Resistance Rate to Enrofloxacin (%) | Key Findings |

| 1-Day-Old Chickens | Varies per cycle | >75% | High baseline resistance in chicks before on-farm treatment. nih.gov |

| Treated Chickens (9-12 days old) | Varies per cycle | 100% | Resistance rates rapidly increased to 100% following enrofloxacin administration. nih.gov |

| Environmental Samples | Varies per cycle | ~95% | Widespread contamination of the farm environment with resistant E. coli. nih.gov |

| Overall (4 cycles) | 983 | 97.25% | Demonstrates intense selection pressure and high prevalence of resistance. nih.gov |

Structure Activity Relationship Sar Studies and Rational Design of Ecenofloxacin Analogues

Identification of Key Structural Determinants for Ecenofloxacin's Potency and Spectrum

The antibacterial efficacy of This compound (B64325) is determined by specific chemical moieties attached to its core 1,8-naphthyridine (B1210474) ring system. ontosight.ai This bicyclic structure is essential for the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. ontosight.ai The key structural features governing its potency and spectrum include the substituent at the N-1 position, the fluorine atom at C-6, the heterocyclic group at C-7, and the substituent at the C-8 position.

C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is critical for broad-spectrum activity. asm.org This modification enhances both bacterial cell penetration and the inhibition of DNA gyrase. researchgate.netrsc.org

C-7 Substituent: The heterocyclic ring at the C-7 position is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. In this compound, this position is occupied by a (1α,5α,6β)-6-amino-1-methyl-3-azabicyclo[3.2.0]hept-3-yl group. ontosight.ai Generally, bulky heterocyclic substituents at C-7, such as piperazine (B1678402) or pyrrolidine (B122466) rings, enhance potency, especially against Gram-positive bacteria, and can improve serum half-life. rsc.orgnih.gov The specific nature of the C-7 ring also influences the compound's activity against resistant strains and its potential for side effects. nih.govnih.gov

C-8 Substituent: While this compound has a hydrogen at the C-8 position of its naphthyridine ring, modifications at this site are a key strategy in the design of other fluoroquinolones. A halogen (fluorine or chlorine) at C-8 can enhance activity against anaerobic bacteria. nih.gov Conversely, a methoxy (B1213986) group at C-8 has been shown to reduce the potential for phototoxicity, a known side effect of some fluoroquinolones. nih.govresearchgate.net A fluorine atom at C-8 can also decrease the efflux of the drug from bacterial cells, thereby increasing its intracellular concentration. nih.govkoreascience.kr

Table 1: Influence of Key Structural Moieties on Fluoroquinolone Activity

| Structural Position | Common Substituent | Influence on Activity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl (B3062369) | Enhances overall potency, particularly against Gram-negative bacteria. | asm.orgmdpi.combrieflands.com |

| Ethyl, Phenyl | Generally less potent than cyclopropyl. | brieflands.com | |

| C-6 | Fluorine | Critical for broad-spectrum activity; enhances DNA gyrase inhibition and cell penetration. | asm.orgresearchgate.net |

| C-7 | Piperazine/Pyrrolidine Rings | Modulates antibacterial spectrum, potency against Gram-positive bacteria, and pharmacokinetics. | rsc.orgnih.gov |

| C-8 | Halogen (F, Cl) | Can improve anaerobic activity. | nih.gov |

| Methoxy Group | May reduce phototoxicity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology central to modern drug design, including the development and optimization of fluoroquinolones like this compound. QSAR models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikidata.org

In the context of fluoroquinolone design, QSAR studies typically involve calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties, such as steric (e.g., STERIMOL parameters), electronic, and hydrophobic characteristics. Statistical techniques, such as multiple regression analysis, are then employed to build a predictive model that links these descriptors to antibacterial potency (e.g., Minimum Inhibitory Concentration, MIC). nih.gov

For instance, QSAR studies on quinolones have revealed that antibacterial potency is often strongly dependent on the size and shape (length and width) of the N-1 substituent. nih.gov More advanced methods, such as the Genetic Algorithms Multivariate Linear Regression (GA-MLR) and machine learning approaches like Transformer-CNN, are being used to develop more accurate and predictive QSAR models for antibiotic mixtures.

These models serve several purposes in drug design:

Predicting Activity: They allow researchers to predict the antibacterial potency of novel, unsynthesized analogues.

Guiding Synthesis: They provide insights into which structural modifications are most likely to yield compounds with improved activity, thereby prioritizing synthetic efforts.

Mechanism Elucidation: They help in understanding the underlying physicochemical properties that govern the interaction between the drug and its target.

In Silico Molecular Modeling and Docking Studies for this compound Interactions

In silico molecular modeling and docking are powerful computational tools used to visualize and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. For fluoroquinolones, the primary targets are the bacterial enzymes DNA gyrase (a type II topoisomerase) and topoisomerase IV. ontosight.aiwikipedia.org These enzymes are crucial for bacterial DNA replication, making them excellent targets for antibacterial agents. ontosight.ai

Molecular docking simulations place the this compound molecule into the binding site of a 3D model of its target enzyme. The process calculates the binding affinity and predicts the most stable binding conformation, or "pose." These studies reveal key interactions that stabilize the drug-enzyme-DNA complex. The bactericidal action of quinolones results from the stabilization of a cleavage complex, where the DNA is cut but not resealed, leading to lethal double-strand breaks. ontosight.ainih.gov

Docking studies on related fluoroquinolones have elucidated the critical interactions:

Hydrogen Bonding and Hydrophobic Interactions: The binding is often driven by a combination of hydrogen bonds and hydrophobic interactions between the drug and specific amino acid residues in the enzyme's active site.

Magnesium Ion Bridge: A key feature of the interaction for many quinolones is a non-covalent bridge mediated by a magnesium ion (Mg²⁺), which links the keto-carbonyl group of the quinolone to key residues on the enzyme and the DNA backbone. rsc.org

Key Amino Acid Residues: Studies with related compounds have identified specific amino acid residues that are critical for binding. For example, in some interactions, residues like Phe-40, His-93, and Lys-42 have been identified as key points of contact. brieflands.com

These in silico models are invaluable for the rational design of new analogues. By understanding how this compound fits into its binding pocket, chemists can design modifications that enhance these interactions, potentially leading to increased potency or activity against resistant bacterial strains.

Targeted Chemical Modifications for Enhanced Efficacy and Reduced Resistance

The rational design of new this compound analogues involves targeted chemical modifications to the fluoroquinolone scaffold. The goal is to enhance antibacterial efficacy, broaden the spectrum of activity, and overcome existing mechanisms of bacterial resistance.

Key strategies for modification include:

Modification of the C-7 Substituent: This is one of the most fruitful areas for modification. Introducing steric bulk at the C-7 position, for instance by alkylating the piperazine or pyrrolidine ring, can significantly improve activity against Gram-positive bacteria. nih.gov Such modifications can also reduce side effects related to the central nervous system (CNS). nih.gov Furthermore, specific C-7 substituents have been shown to improve the permeability of the compound into bacterial cells and reduce its susceptibility to efflux pumps, a common resistance mechanism. nih.govkoreascience.kr

Modification of the N-1 Substituent: While the N-1 cyclopropyl group is highly effective, exploration of other substituents continues. For example, introducing a t-butyl group has been shown to enhance activity against Gram-positive bacteria, albeit with a slight reduction in potency against Gram-negative organisms. asm.org

These targeted modifications, guided by SAR, QSAR, and molecular modeling, pave the way for the development of next-generation fluoroquinolones with superior therapeutic profiles.

Drug Drug Interactions and Pharmacological Modulations Involving Ecenofloxacin

Mechanisms of Interaction with Co-administered Therapeutic Agents

Information detailing the specific mechanisms of interaction between Ecenofloxacin (B64325) and other therapeutic agents is not extensively documented in the available literature. For many fluoroquinolones, interactions are often linked to their effects on metabolic enzymes and drug transporters. sps.nhs.uk

Cytochrome P450 (CYP450) Enzyme Modulation (e.g., CYP3A4)

There is a lack of specific studies investigating the potential of this compound to modulate Cytochrome P450 (CYP450) enzymes, including the well-known CYP3A4 isoform. dvm360.comfrontiersin.org While some fluoroquinolones are known inhibitors of CYP450 enzymes, which can lead to clinically significant drug interactions, it is not documented whether this compound shares this property. dvm360.comresearchgate.net For instance, the inhibition of CYP1A2 by some fluoroquinolones can decrease the clearance of theophylline (B1681296). dvm360.com Studies on other fluoroquinolones, such as enrofloxacin (B1671348), have shown inhibitory effects on CYP3A4 activity in certain species. mdpi.comnih.gov However, this data cannot be directly extrapolated to this compound without specific research.

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., P-gp, BCRP)

The effect of this compound on ATP-Binding Cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is not well-established in the available scientific literature. google.commdpi.com These transporters are crucial for the absorption and excretion of many drugs, and their modulation can lead to significant pharmacokinetic interactions. nih.govarchivepp.com Studies have demonstrated that other fluoroquinolones can be substrates and/or inhibitors of these transporters. mdpi.comnih.govmoswrat.com For example, research on enrofloxacin indicates that it is a substrate for both P-gp and BCRP, and its transport can be affected by transporter inhibitors. mdpi.com Without specific in vitro or in vivo studies on this compound, its potential to interact with ABC transporters remains unconfirmed.

Pharmacokinetic Alterations Observed in Co-administration Studies

No specific pharmacokinetic studies detailing the alterations in this compound's profile when co-administered with other drugs were found. Such studies are essential to determine changes in key parameters like bioavailability, maximum concentration (Cmax), and clearance. For context, studies on other fluoroquinolones have shown significant pharmacokinetic changes when administered with other substances. For example, the co-administration of enrofloxacin with theophylline in dogs resulted in significantly increased theophylline concentrations and reduced its clearance, while the pharmacokinetics of enrofloxacin remained unchanged. nih.gov Similarly, the co-administration of enrofloxacin with flunixin (B1672893) meglumine (B1676163) in rabbits did not show any negative pharmacokinetic interactions. nih.gov

Interactions with Non-Pharmacological Substances and Dietary Components

Specific information regarding interactions between this compound and non-pharmacological substances or dietary components is not available. Fluoroquinolones as a class are known to interact with multivalent cations, which can significantly reduce their absorption. cityofhope.orgomjournal.org A study on enrofloxacin in turkeys demonstrated that co-administration with food or a preparation containing calcium and magnesium ions significantly retarded its absorption and reduced its bioavailability. nih.govresearchgate.net The bioavailability of enrofloxacin was 65.78% when given with the ions and dropped to 47.99% when administered with food. nih.gov It is plausible that this compound could have similar interactions, but this has not been confirmed by specific studies.

Assessment of Clinical Significance of this compound Drug Interactions

Due to the absence of specific data on this compound's drug-drug interactions, a formal assessment of their clinical significance cannot be made. The clinical relevance of any potential interaction depends on various factors, including the therapeutic index of the co-administered drug and the magnitude of the change in its exposure. dvm360.com For other fluoroquinolones, interactions with drugs like theophylline or with dietary minerals are considered clinically significant and may require dose adjustments or specific administration instructions to avoid therapeutic failure or adverse effects. nih.govnih.gov The potential for such interactions with this compound highlights the need for further research to ensure its safe and effective use.

Data on this compound Interactions

As noted in the sections above, specific data from co-administration studies involving this compound are not available in the reviewed literature. Therefore, a data table on its pharmacokinetic alterations cannot be generated.

Future Research Directions and Translational Perspectives for Ecenofloxacin

Strategies for Mitigating Adverse Effects and Enhancing the Safety Profile

There is no available research data detailing the adverse effects or safety profile of Ecenofloxacin (B64325). Consequently, no strategies for mitigation or enhancement can be reported. For fluoroquinolones in general, research into mitigating adverse effects is an ongoing area of study, but these findings cannot be specifically attributed to this compound without dedicated research.

Development of Novel this compound Derivatives to Overcome Existing Resistance

The development of novel antibiotic derivatives is a key strategy to combat bacterial resistance. embopress.org This often involves chemical modifications to the core structure of an existing antibiotic to enhance its efficacy against resistant strains. embopress.org However, there is no published research on the development of derivatives specifically from this compound to address antimicrobial resistance. The mechanisms of quinolone resistance, such as target-site mutations and efflux pumps, are well-documented for the broader class of drugs, but their specific interaction with this compound has not been studied. asm.orgfrontiersin.org

Research into this compound's Potential Beyond its Primary Indication

Drug repurposing is a valuable strategy in pharmacology, where a compound approved for one indication is investigated for its efficacy in treating other conditions. nih.gov This approach can accelerate the drug development process. At present, there is no information available regarding the primary indication of this compound, nor are there any studies exploring its potential for alternative therapeutic uses.

Contribution of this compound Research to Global Antimicrobial Stewardship Efforts

Antimicrobial stewardship refers to a coordinated set of actions aimed at promoting the responsible use of antimicrobials to preserve their future effectiveness. mdpi.comnih.gov The contribution of any antibiotic to these efforts is typically evaluated based on its spectrum of activity, patterns of use, and the incidence of resistance development. rvc.ac.ukmdpi.com Without any clinical or microbiological data on this compound, its role and contribution to antimicrobial stewardship programs cannot be assessed. The overuse of broad-spectrum antibiotics is a significant driver of resistance, and stewardship programs are critical in mitigating this global health threat. mdpi.comrvc.ac.uk

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Ecenofloxacin's pharmacological properties?

- Methodology :

- Identify gaps in existing literature (e.g., understudied mechanisms or unexplored biological targets).

- Ensure specificity by defining independent/dependent variables (e.g., "How does this compound's concentration [IV] affect biofilm inhibition [DV] in Pseudomonas aeruginosa?").

- Avoid broad or descriptive questions; prioritize hypotheses requiring experimental validation .

- Example :

Poor: "What is this compound used for?"

Improved: "How does this compound’s chemical structure influence its binding affinity to DNA gyrase in Gram-negative bacteria?"

Q. What strategies ensure a comprehensive literature review on this compound?

- Methodology :

- Prioritize peer-reviewed journals (e.g., PubMed, Scopus) and recent publications (<10 years) to capture advancements in resistance mechanisms or pharmacokinetics.

- Use keyword combinations (e.g., "this compound AND pharmacokinetics AND resistance") and Boolean operators to refine searches .

- Data Synthesis :

- Organize findings into thematic tables (e.g., "Reported MIC values for this compound against E. coli strains") to identify trends or inconsistencies .

Q. How to design a controlled study assessing this compound’s antimicrobial activity?

- Methodology :

- Define controls: positive (e.g., ciprofloxacin) and negative (vehicle-only).

- Standardize variables (e.g., bacterial inoculum size, incubation time).

- Include replicates (n ≥ 3) to ensure statistical power .

- Example Workflow :

Prepare bacterial cultures in Mueller-Hinton broth.

Apply this compound at varying concentrations (e.g., 0.5–64 µg/mL).

Measure inhibition zones or optical density (OD600) post-incubation.

Advanced Research Questions

Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?

- Methodology :

- Compare study designs: differences in dosage, administration routes (oral vs. IV), or subject demographics (e.g., animal models vs. human trials).

- Re-analyze raw data using unified statistical methods (e.g., non-linear regression for AUC comparisons) .

- Case Study :

- If Study A reports higher plasma half-life than Study B, evaluate assay techniques (HPLC vs. microbiological assays) or sample storage conditions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Methodology :

- Fit data to Hill or Log-Logistic models to estimate EC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for group comparisons.

- Report confidence intervals and p-values to quantify uncertainty .

- Data Presentation :

- Use scatter plots with regression curves and tables summarizing IC50 ± SEM (standard error of the mean) .

Q. How to ensure reproducibility in this compound synthesis experiments?

- Methodology :

- Document reaction conditions exhaustively (e.g., solvent purity, temperature, catalyst ratios).

- Validate compound identity via NMR, HPLC, and mass spectrometry, cross-referencing with published spectra .

- Troubleshooting :

- If yield discrepancies arise, compare purification methods (e.g., column chromatography vs. recrystallization) .

Data Analysis & Presentation Guidelines

- Raw Data Handling :

- Archive raw datasets (e.g., spectrophotometer readings) in appendices; include processed data (e.g., normalized inhibition percentages) in main text .

- Contradiction Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.